![molecular formula C11H16N2O2 B1401143 4-amino-3-ethoxy-N-ethylbenzamide CAS No. 912838-92-7](/img/structure/B1401143.png)
4-amino-3-ethoxy-N-ethylbenzamide
Overview
Description
Scientific Research Applications
Gastroprokinetic Activity
4-Amino-3-ethoxy-N-ethylbenzamide derivatives demonstrate potential in gastroprokinetic activity, influencing gastric emptying processes. Studies reveal that modifications in the structure of these compounds, such as altering heteroalicycles, can significantly impact their gastric emptying activity, as seen in various benzamides (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995). Another study focused on the synthesis and gastroprokinetic activity of specific N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide compounds, indicating the importance of the amide bond for potent gastroprokinetic activity (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).
Polarizability and Refractivity Studies
The compound's molar refractivity and polarizability have been studied, highlighting its potential in understanding drug interactions in biological systems. Such studies are crucial for developing new drugs with enhanced efficacy and reduced side effects (Sawale, Kalyankar, George, & Deosarkar, 2016).
Chromatographic Analysis
Research on the chromatographic elution characteristics of substituted N-ethylbenzamides, including derivatives of 4-amino-3-ethoxy-N-ethylbenzamide, provides insights into the behavior of these compounds in various chromatographic systems. This research is vital for the development of more efficient methods for the separation and analysis of these compounds in complex mixtures (Lehtonen, 1983).
Transformation and Excretion in Biological Systems
Studies have been conducted to understand the transformation and excretion of 4-amino-3-ethoxy-N-ethylbenzamide derivatives in biological systems. These studies help in understanding the metabolism and elimination pathways of these compounds, which is crucial for assessing their safety and efficacy as drugs (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Electrochemical Oxidation and Antioxidant Activity
Research on the electrochemical oxidation of amino-substituted benzamides, including 4-amino-3-ethoxy-N-ethylbenzamide derivatives, plays a significant role in understanding their antioxidant activity. This type of study is crucial for the development of new antioxidant compounds for therapeutic purposes (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Toxicity and Transformation in Cellular Models
3-Aminobenzamide, a compound structurally related to 4-amino-3-ethoxy-N-ethylbenzamide, has been studied for its effects on the toxicity and transformation of certain chemicals in cell models. Such studies contribute to a better understanding of the interaction between these compounds and cellular processes, important for assessing their potential risks and benefits (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).
properties
IUPAC Name |
4-amino-3-ethoxy-N-ethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-13-11(14)8-5-6-9(12)10(7-8)15-4-2/h5-7H,3-4,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAMJYCHHKIUPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-ethoxy-N-ethylbenzamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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